3-Phenylpiperidine-3-carboxylic acid 3-Phenylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143876
InChI: InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-9-12)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

3-Phenylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20143876

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 3-phenylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-9-12)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)
Standard InChI Key NGAQYEWHRMQFMH-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

3-Phenylpiperidine-3-carboxylic acid belongs to the class of piperidinecarboxylic acids, with the molecular formula C₁₂H₁₅NO₂ for the free acid and C₁₂H₁₆ClNO₂ for its hydrochloride salt . The free acid has a molecular weight of 205.25 g/mol, while the hydrochloride form weighs 241.71 g/mol . The compound’s IUPAC name, 1-phenylpiperidine-3-carboxylic acid, reflects the substitution pattern: the phenyl group occupies the piperidine ring’s first position, and the carboxylic acid resides at the third carbon .

Structurally, the molecule exhibits axial chirality due to the stereogenic center at C3. This feature enables the existence of enantiomers, such as (R)- and (S)-3-phenylpiperidine-3-carboxylic acid, which are critical for asymmetric synthesis and drug development . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in reaction mixtures .

Spectroscopic and Physicochemical Properties

While experimental data on melting points, boiling points, and solubility remain limited, computational models predict key properties. The SMILES notation (C1CC(CN(C1)C2=CC=CC=C2)C(=O)O) and InChIKey (NGAQYEWHRMQFMH-UHFFFAOYNA-N) provide precise structural descriptors . The presence of the carboxylic acid group suggests moderate acidity (pKa ~4–5), enabling salt formation with bases. Infrared (IR) spectroscopy would reveal characteristic stretches for the carboxylic O–H (2500–3300 cm⁻¹), C=O (1700 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) .

Synthesis and Manufacturing Approaches

Grignard Reaction-Based Routes

A patented synthesis (WO2019165981A1) outlines the production of enantiopure 3-phenylpiperidine derivatives, which can be adapted for the carboxylic acid variant . The process begins with N-protected 3-piperidone (e.g., N-benzyl-3-piperidone) undergoing a Grignard reaction with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine. Subsequent elimination with silicone reagents yields a dihydropyridine intermediate, which is hydrogenated to N-protected 3-phenylpiperidine. Deprotection (e.g., via hydrogenolysis) generates racemic 3-phenylpiperidine, which is resolved using chiral acids like L-tartaric acid .

To introduce the carboxylic acid group, oxidation strategies are employed. For example, ozonolysis or potassium permanganate-mediated oxidation of a 3-alkyl substituent could convert a methyl group to a carboxylic acid. Alternatively, Michael addition of acrylonitrile to 3-phenylpiperidine, followed by hydrolysis, may yield the target compound .

Resolution of Enantiomers

Chiral resolution remains pivotal for obtaining enantiopure 3-phenylpiperidine-3-carboxylic acid. The patent describes using L-tartaric acid in isopropanol to separate racemic 3-p-ethoxyphenylpiperidine, achieving >99% enantiomeric excess (ee) after crystallization . Similar methods apply to the carboxylic acid derivative, where diastereomeric salt formation with chiral bases (e.g., cinchonidine) enables isolation of pure (R)- or (S)-enantiomers .

Pharmacological and Biomedical Relevance

Role in PARP Inhibitor Synthesis

The hydrochloride salt of 3-phenylpiperidine-3-carboxylic acid is a reported intermediate in synthesizing niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy . In the patented route, N-protected (S)-3-(4-hydroxyphenyl)piperidine reacts with sulfonyl chlorides to form active esters, which are further functionalized into niraparib’s chiral backbone . The carboxylic acid variant may similarly participate in amide coupling reactions to generate prodrugs or bioactive conjugates.

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